molecular formula C16H20N4O5 B6192047 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate CAS No. 1747-54-2

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate

Cat. No.: B6192047
CAS No.: 1747-54-2
M. Wt: 348.4
InChI Key:
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Description

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrrolopyrazine Derivatives: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate is unique due to its specific substituents and the resulting biological activities. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1747-54-2

Molecular Formula

C16H20N4O5

Molecular Weight

348.4

Purity

95

Origin of Product

United States

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